Hdac6-IN-10

HDAC6 inhibition Biochemical assay Selectivity profiling

HDAC6-IN-10 provides unrivalled HDAC6 selectivity (>10,000-fold) essential for clean mechanistic & phenotypic readouts. Unlike pan-HDAC inhibitors, it avoids confounding off-target histone hyperacetylation & cytotoxicity, guaranteeing data fidelity in long-term neuronal cultures or in vivo models. For procurement managers, specifying HDAC6-IN-10 eliminates experimental variables—ensuring reproducible, high-impact results & accelerating project timelines.

Molecular Formula C21H20N4O4
Molecular Weight 392.4 g/mol
Cat. No. B12393495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac6-IN-10
Molecular FormulaC21H20N4O4
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESC1C(=O)NC(C(=O)N1CC2=CC=C(C=C2)C(=O)NO)CC3=CNC4=CC=CC=C43
InChIInChI=1S/C21H20N4O4/c26-19-12-25(11-13-5-7-14(8-6-13)20(27)24-29)21(28)18(23-19)9-15-10-22-17-4-2-1-3-16(15)17/h1-8,10,18,22,29H,9,11-12H2,(H,23,26)(H,24,27)/t18-/m1/s1
InChIKeyOUWQFNHQQZCXTJ-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HDAC6-IN-10: A Highly Selective HDAC6 Inhibitor with Sub‑Nanomolar Potency


HDAC6‑IN‑10 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), exhibiting a biochemical IC₅₀ of 0.73 nM [1]. It demonstrates a remarkable selectivity window of 144‑ to 10,941‑fold over other HDAC isoforms [1]. The compound also displays anti‑proliferative activity against multiple myeloma cell lines, positioning it as a valuable tool compound for investigating HDAC6‑dependent cellular processes and for potential therapeutic development [1].

HDAC6-IN-10: Why Isoform Selectivity Precludes Simple Substitution


HDAC6 inhibitors are not interchangeable. Broad‑spectrum HDAC inhibitors or those with poor selectivity for HDAC6 over Class I HDACs (e.g., HDAC1, HDAC2, HDAC3) often cause dose‑limiting toxicities due to off‑target histone hyperacetylation [1]. HDAC6‑IN‑10 achieves a 144‑ to 10,941‑fold selectivity margin, which is critical for minimizing off‑target effects on nuclear histone acetylation while maintaining potent cytoplasmic tubulin deacetylation inhibition [1]. The precise selectivity profile directly influences experimental outcomes, especially in long‑term cellular assays or in vivo models where pan‑HDAC inhibition may confound phenotype interpretation [1].

Quantitative Differentiation of HDAC6-IN-10 Versus In‑Class Comparators


Sub‑Nanomolar Biochemical Potency for HDAC6

HDAC6‑IN‑10 inhibits HDAC6 with an IC₅₀ of 0.73 nM [1]. This is 3.8‑fold more potent than the clinical candidate citarinostat (IC₅₀ = 2.8 nM) and 8.8‑fold more potent than ricolinostat (IC₅₀ = 22 nM) in the same biochemical assay format [2]. The enhanced biochemical potency may translate to lower effective concentrations in cellular and in vivo models.

HDAC6 inhibition Biochemical assay Selectivity profiling

Broad Selectivity Window Over Class I HDACs (HDAC1, HDAC2, HDAC3)

HDAC6‑IN‑10 displays 144‑ to 10,941‑fold selectivity for HDAC6 over all other HDAC isoforms tested [1]. Specifically, its IC₅₀ for HDAC1 is 8,020 nM, yielding a >10,000‑fold selectivity margin [1]. In contrast, the clinical candidate ricolinostat shows only a ~15‑fold selectivity margin over HDAC1 (IC₅₀ = 332 nM) [2]. This large selectivity difference indicates that HDAC6‑IN‑10 is substantially less likely to engage nuclear Class I HDACs at concentrations sufficient to inhibit HDAC6.

HDAC isoform selectivity Class I HDAC Off‑target minimization

Favorable Selectivity Profile Against HDAC10

HDAC6‑IN‑10 exhibits an IC₅₀ of 105 nM against HDAC10, which is 144‑fold higher than its HDAC6 IC₅₀ [1]. This contrasts with ricolinostat, which has an HDAC10 IC₅₀ of 466 nM, only ~21‑fold above its HDAC6 IC₅₀ [2]. The reduced off‑target activity against HDAC10 may be advantageous in applications where HDAC10 inhibition could confound biological readouts (e.g., autophagy or DNA repair pathways).

HDAC10 inhibition Isoform selectivity Class IIb HDAC

Cellular Antiproliferative Activity in Multiple Myeloma Models

HDAC6‑IN‑10 inhibits the proliferation of multiple myeloma cell lines RPMI‑8226 and U266 with IC₅₀ values of 33.2 µM and 43.2 µM, respectively, after 72‑hour treatment [1]. While direct head‑to‑head comparator data in the same cell lines are not available, the observed activity is consistent with the expected cellular potency of a selective HDAC6 inhibitor in these models, providing a baseline for researchers comparing tool compounds for myeloma studies.

Multiple myeloma Antiproliferative Cancer cell lines

Optimal Application Scenarios for HDAC6‑IN‑10 in Research and Development


HDAC6‑Selective Mechanistic Studies in Neurodegeneration

In models of neurodegenerative disease (e.g., Alzheimer's, Parkinson's, Charcot‑Marie‑Tooth), HDAC6 inhibition promotes tubulin acetylation and improves axonal transport. HDAC6‑IN‑10's >10,000‑fold selectivity over Class I HDACs ensures that observed phenotypes are driven specifically by HDAC6 inhibition rather than off‑target histone effects. This is particularly important in long‑term neuronal cultures where pan‑HDAC inhibition can be cytotoxic [1].

Multiple Myeloma Combination Therapy Screening

HDAC6‑IN‑10 demonstrates antiproliferative activity in RPMI‑8226 and U266 multiple myeloma cells (IC₅₀ ~33‑43 µM). Given its high selectivity, the compound is well‑suited for combination studies with proteasome inhibitors (e.g., bortezomib) or immunomodulatory drugs, where minimizing off‑target HDAC1/2/3 inhibition reduces the risk of synergistic toxicity [1].

Biomarker‑Driven HDAC6 Target Engagement Assays

HDAC6‑IN‑10's potency (0.73 nM) and selectivity enable precise modulation of α‑tubulin acetylation in cellular assays. The compound's favorable selectivity profile against HDAC10 and Class I HDACs makes it an ideal tool for validating HDAC6‑dependent biomarkers (e.g., acetyl‑tubulin) in western blot or high‑content imaging assays, with minimal confounding from other deacetylases [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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